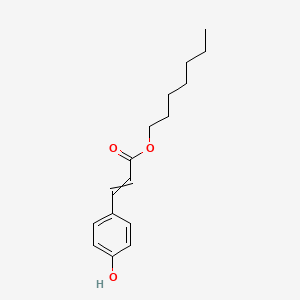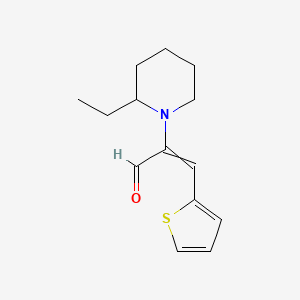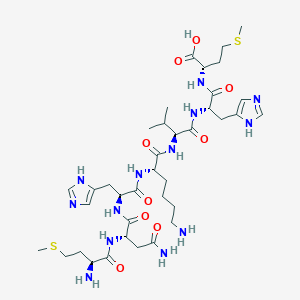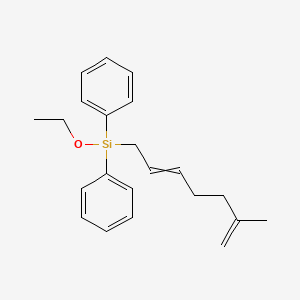
Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane is an organosilicon compound characterized by its unique structure, which includes an ethoxy group, a 6-methylhepta-2,6-dien-1-yl chain, and two phenyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane typically involves the reaction of 6-methylhepta-2,6-dien-1-ol with diphenylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the hydrosilylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the ethoxy group to an ethyl group.
Substitution: The ethoxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or amines in the presence of a base are employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Ethyl-substituted silanes.
Substitution: Halogenated or aminated silanes.
Scientific Research Applications
Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The ethoxy group can undergo hydrolysis to form silanol, which can further react with other molecules to form stable siloxane bonds. These interactions are crucial in the formation of silicone-based materials and in the stabilization of drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Bisabolene: A sesquiterpene with a similar hepta-dienyl structure.
Diphenylsilane: Lacks the ethoxy and hepta-dienyl groups but shares the diphenylsilane core.
Ethoxytrimethylsilane: Contains an ethoxy group but has a simpler structure with three methyl groups instead of the hepta-dienyl chain.
Uniqueness
Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane is unique due to its combination of an ethoxy group, a hepta-dienyl chain, and diphenylsilane
Properties
CAS No. |
651033-73-7 |
|---|---|
Molecular Formula |
C22H28OSi |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
ethoxy-(6-methylhepta-2,6-dienyl)-diphenylsilane |
InChI |
InChI=1S/C22H28OSi/c1-4-23-24(21-15-9-5-10-16-21,22-17-11-6-12-18-22)19-13-7-8-14-20(2)3/h5-7,9-13,15-18H,2,4,8,14,19H2,1,3H3 |
InChI Key |
LSLNIKOOCGDLPM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CC=CCCC(=C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


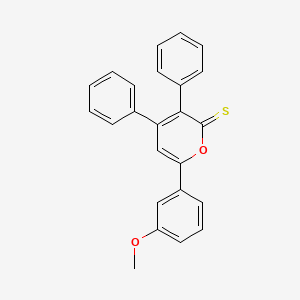

![N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea](/img/structure/B12590819.png)
![Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-](/img/structure/B12590827.png)
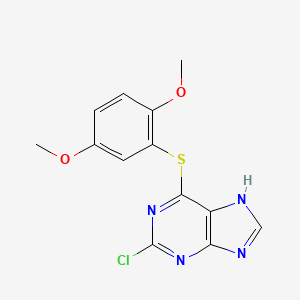
![2'-Deoxy-N-hydroxy-5-[2-(hydroxyimino)propyl]cytidine](/img/structure/B12590841.png)
